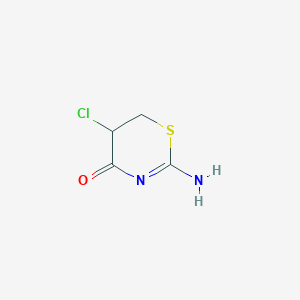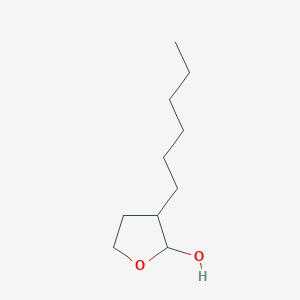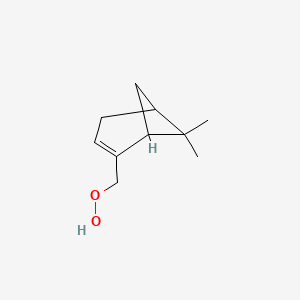
2-Pinen-10-hydroxyperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pinen-10-hydroxyperoxide: is an organic compound with the molecular formula C10H16O2 . It is a derivative of pinene, a bicyclic monoterpene commonly found in the essential oils of many plants, particularly conifers. This compound is notable for its peroxide functional group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pinen-10-hydroxyperoxide can be synthesized through the autoxidation of pinene. This process involves the exposure of pinene to oxygen, typically in the presence of a catalyst or under specific conditions that promote the formation of hydroperoxides. The reaction is generally carried out at room temperature, and the yield can be influenced by factors such as the concentration of oxygen and the presence of other reactive species .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale autoxidation processes. These processes are optimized for higher yields and purity, often incorporating advanced catalytic systems and controlled reaction environments to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pinen-10-hydroxyperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized peroxides or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted pinene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Pinen-10-hydroxyperoxide is used as an intermediate in organic synthesis, particularly in the preparation of other oxygenated monoterpenes and related compounds .
Biology and Medicine: Research has explored the potential biological activities of this compound, including its antimicrobial and antioxidant properties. These properties make it a candidate for further investigation in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors, leveraging its unique chemical properties to impart specific olfactory characteristics to products .
Wirkmechanismus
The mechanism of action of 2-Pinen-10-hydroxyperoxide involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
α-Pinene: A precursor to 2-Pinen-10-hydroxyperoxide, commonly found in essential oils.
β-Pinene: Another isomer of pinene with similar properties but different reactivity.
Limonene Hydroperoxide: A related compound formed from the autoxidation of limonene, with similar peroxide functionality.
Uniqueness: this compound is unique due to its specific structure and the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. Its ability to generate ROS and its applications in various fields highlight its importance compared to other similar compounds .
Eigenschaften
CAS-Nummer |
58434-29-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(hydroperoxymethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16O2/c1-10(2)8-4-3-7(6-12-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
InChI-Schlüssel |
WTHZUPXTUUVVBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)COO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
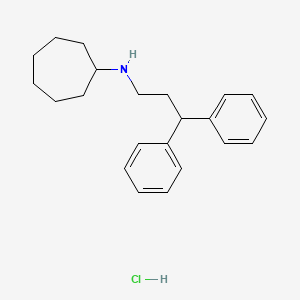


![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)
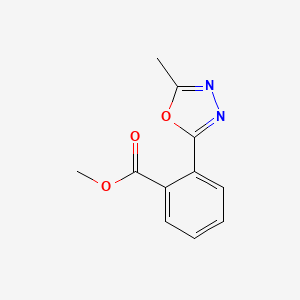
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)

